2-Tridecenoic Acid (C13:1) Exhibits Superior In Vivo Gastric Antisecretory Activity Compared to Other trans-2-Unsaturated Fatty Acids
In a comparative study of trans-2-unsaturated fatty acids with chain lengths from C10 to C16, trans-2-tridecenoic acid (C13:1) was identified as the most potent inhibitor of gastric secretion in rats [1]. This finding was a key driver for its further evaluation in experimental ulcer models, a path not pursued for the other tested analogs, which demonstrated weaker or negligible effects.
| Evidence Dimension | Gastric secretion inhibition potency (in vivo, rats) |
|---|---|
| Target Compound Data | Identified as 'a potent inhibitor' and selected for further ulcer studies |
| Comparator Or Baseline | Other trans-2-unsaturated fatty acids (C10:1, C11:1, C12:1, C14:1, C15:1, C16:1) |
| Quantified Difference | Qualitatively, trans-2-C13:1 was the most potent among the series; quantitative data for other chain lengths is not provided in the available abstract. |
| Conditions | In vivo study in rats, comparing a homologous series of trans-2-unsaturated fatty acids |
Why This Matters
This evidence directly answers why a researcher studying gastric function or anti-ulcer mechanisms would prioritize this specific fatty acid; it is the most active compound within its structural class for this endpoint, a finding not replicated by its nearest chain-length neighbors.
- [1] Mimura, T., Tsujibo, H., Nakamura, R., Aonuma, S., Oda, Y., & Momose, M. (1983). Inhibitory effects of unsaturated fatty acids of trans-2-C10:1 to trans-2-C16:1 several C18:n and C20:n on gastric secretion and experimental ulceration in rats. Journal of Pharmacobio-Dynamics, 6(8), 527-537. doi:10.1248/bpb1978.6.527 View Source
